molecular formula C16H17NO3S B7480113 N-(2-acetylphenyl)-3,4-dimethylbenzenesulfonamide

N-(2-acetylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B7480113
M. Wt: 303.4 g/mol
InChI Key: UFGWBWNLLQMVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)-3,4-dimethylbenzenesulfonamide, commonly known as ADMS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. ADMS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of ADMS is not fully understood, but it is believed to act as an inhibitor of enzymes such as carbonic anhydrase and urease. It has also been shown to have antibacterial and anti-inflammatory properties.
Biochemical and Physiological Effects:
ADMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. ADMS has also been shown to inhibit the activity of carbonic anhydrase and urease, which are enzymes involved in various physiological processes.

Advantages and Limitations for Lab Experiments

ADMS has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, ADMS also has several limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ADMS. One potential area of study is its potential as a drug candidate for the treatment of cancer and other diseases. Another area of study is its use as a tool for the study of enzyme inhibition and as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of ADMS and its potential applications in various fields.

Synthesis Methods

ADMS can be synthesized by the reaction of 2-acetylphenylamine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or toluene, and the resulting product is purified by recrystallization.

Scientific Research Applications

ADMS has been used in a variety of scientific research applications. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. ADMS has also been used as a tool in the study of enzyme inhibition and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(2-acetylphenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-8-9-14(10-12(11)2)21(19,20)17-16-7-5-4-6-15(16)13(3)18/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGWBWNLLQMVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)-3,4-dimethylbenzenesulfonamide

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